molecular formula C20H26N2O3S B11506168 Piperazine, 1-(2,3-dimethylphenyl)-4-(2-methoxy-5-methylbenzenesulfonyl)-

Piperazine, 1-(2,3-dimethylphenyl)-4-(2-methoxy-5-methylbenzenesulfonyl)-

Cat. No.: B11506168
M. Wt: 374.5 g/mol
InChI Key: MDVSIQAUNUGGFI-UHFFFAOYSA-N
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Description

1-(2,3-DIMETHYLPHENYL)-4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZINE is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a 2,3-dimethylphenyl group and a 2-methoxy-5-methylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-DIMETHYLPHENYL)-4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZINE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

    Substitution Reactions: The piperazine ring is then substituted with the 2,3-dimethylphenyl group and the 2-methoxy-5-methylbenzenesulfonyl group through nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow processes can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DIMETHYLPHENYL)-4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

1-(2,3-DIMETHYLPHENYL)-4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZINE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-DIMETHYLPHENYL)-4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-DIMETHYLPHENYL)-4-(2-METHOXYBENZENESULFONYL)PIPERAZINE: Lacks the additional methyl group on the benzenesulfonyl ring.

    1-(2,3-DIMETHYLPHENYL)-4-(2-METHYLBENZENESULFONYL)PIPERAZINE: Lacks the methoxy group on the benzenesulfonyl ring.

Uniqueness

1-(2,3-DIMETHYLPHENYL)-4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZINE is unique due to the presence of both the methoxy and methyl groups on the benzenesulfonyl ring, which may confer distinct chemical and biological properties compared to its analogs. These structural differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C20H26N2O3S

Molecular Weight

374.5 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-4-(2-methoxy-5-methylphenyl)sulfonylpiperazine

InChI

InChI=1S/C20H26N2O3S/c1-15-8-9-19(25-4)20(14-15)26(23,24)22-12-10-21(11-13-22)18-7-5-6-16(2)17(18)3/h5-9,14H,10-13H2,1-4H3

InChI Key

MDVSIQAUNUGGFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3C)C

Origin of Product

United States

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